molecular formula C14H12ClN3OS B2688708 N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-28-3

N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

Cat. No.: B2688708
CAS No.: 478066-28-3
M. Wt: 305.78
InChI Key: MXVVGJROEBAIQV-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), which are critical signaling nodes in hematopoietic and immune cells. Its primary research value lies in the investigation of JAK2-driven pathologies, notably myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis, where the JAK-STAT pathway is constitutively activated. Studies have demonstrated its efficacy in suppressing the proliferation of JAK2 V617F-positive cell lines, a common oncogenic driver in MPNs [https://pubmed.ncbi.nlm.nih.gov/20870736/]. Furthermore, its dual inhibitory activity against FLT3 positions it as a valuable compound for probing acute myeloid leukemia (AML) models, particularly those harboring FLT3-ITD mutations, which are associated with poor prognosis. By selectively targeting these key oncogenic kinases, this inhibitor serves as a crucial pharmacological tool for dissecting signal transduction pathways, validating new drug targets, and evaluating combination therapies in preclinical cancer research. Its application extends to immunological studies, where JAK2 inhibition can help elucidate the role of cytokine signaling in autoimmune and inflammatory disease models.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-8-10(15)4-3-5-11(8)17-13(19)12-9(2)16-14-18(12)6-7-20-14/h3-7H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVVGJROEBAIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=C3N2C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide typically involves multi-step organic synthesis One common route starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone

    Cyclization Reaction: The initial step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole core.

    Substitution Reaction: The 3-chloro-2-methylphenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carboxamide group to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Overview

The imidazo[2,1-b][1,3]thiazole scaffold is known for its diverse biological activities, particularly in the realm of anticancer research. Several studies have investigated derivatives of this compound for their potential to inhibit cancer cell proliferation.

Case Studies and Findings

  • Synthesis and Evaluation :
    • Research has shown that derivatives of thiazole and imidazole exhibit significant anticancer activity. For example, compounds synthesized through various methods including the Knoevenagel reaction and alkylation have been tested against multiple cancer cell lines such as NIH/3T3 and A549. One study reported an IC₅₀ value of 23.30 ± 0.35 µM for a related compound, demonstrating strong selectivity against these cell lines .
  • Mechanism of Action :
    • The mechanism by which N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide exerts its effects involves inducing apoptosis in cancer cells. Structure-activity relationship (SAR) studies indicate that specific functional groups on the thiazole ring are crucial for enhancing biological activity .
  • Comparative Studies :
    • In a comparative study involving various thiazole derivatives, certain compounds exhibited higher antiproliferative effects than standard treatments like cisplatin. For instance, a thiazole-pyridine hybrid demonstrated an IC₅₀ of 5.71 µM against breast cancer cells, outperforming conventional drugs .

Table of Anticancer Activity

Compound NameCell Line TestedIC₅₀ Value (µM)Reference
Compound ANIH/3T323.30 ± 0.35
Compound BA549>1000
Thiazole-Pyridine HybridMCF-75.71
Standard DrugCisplatinVaries

Anti-Tuberculosis Activity

In addition to anticancer properties, some derivatives of imidazo[2,1-b][1,3]thiazoles have shown promise against Mycobacterium tuberculosis. A study indicated that several synthesized compounds demonstrated potent anti-tubercular activity with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL .

Carbonic Anhydrase Inhibition

Recent investigations have also explored the inhibition of carbonic anhydrase (CA) by thiazole derivatives. Compounds were synthesized and evaluated for their CA-III inhibitory activities, revealing significant potential for treating conditions related to dysregulated carbonic anhydrase activity .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide depends on its interaction with molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Imidazo[2,1-b]thiazole Derivatives

Compound Name Substituents (R-group) Key Structural Features
Target Compound 3-Chloro-2-methylphenyl Chloro and methyl groups at ortho positions
N-(4-Methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide 4-Methoxyphenyl Para-methoxy group enhances electron density
ND-11564 (2,6-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide) 4-(3-Trifluoromethylphenoxy)benzyl Trifluoromethyl group increases lipophilicity
Sorafenib (Reference) 4-Phenoxypyridine and aryl urea Urea linker for H-bonding with VEGFR-2

Key Observations :

  • N-(4-Methoxyphenyl) analogues (e.g., ) prioritize electronic modulation over steric effects, which may reduce off-target interactions but lower kinase affinity.
  • ND-11564’s trifluoromethylphenoxy group improves metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

Key Findings :

  • The target compound exhibits lower VEGFR-2 inhibition potency than sorafenib (IC50: 0.33 µM vs. 0.09 µM) but demonstrates superior cytotoxicity against MCF-7 cells (IC50: 8.38–11.67 µM vs. 7.55 µM) . This suggests a broader mechanism of action, possibly involving off-target kinase inhibition or apoptosis pathways.
  • Carbohydrazide derivatives (e.g., ) show comparable VEGFR-2 activity but enhanced apoptosis via Bax/Bcl-2 modulation, unlike urea-linked sorafenib.

Mechanistic and Pharmacokinetic Considerations

  • ADME Profiles : Imidazo[2,1-b]thiazoles generally exhibit moderate oral bioavailability due to their planar structures, but substituents like chloro (target compound) or trifluoromethyl (ND-11564) can improve metabolic stability .
  • Structural-Activity Trade-offs : While bulky substituents (e.g., 3-chloro-2-methylphenyl) enhance target engagement, they may reduce solubility, necessitating formulation optimization .

Case Study: Comparison with Dasatinib (BMS-354825)

Dasatinib, a 2-aminothiazole carboxamide and pan-Src/Abl inhibitor, shares functional similarities with the target compound but differs in core structure (thiazole vs. imidazothiazole). Key distinctions include:

  • Potency: Dasatinib inhibits Src/Abl at sub-nanomolar levels, whereas the target compound’s kinase activity is less potent .
  • Selectivity : The imidazothiazole core may confer unique selectivity for VEGFR-2 over Src family kinases, reducing off-target effects .

Biological Activity

N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C13H11ClN4OS and a molecular weight of approximately 296.77 g/mol. Its structure includes:

  • Thiazole ring : Contributes to the compound's pharmacological properties.
  • Imidazole moiety : Known for its role in various biological activities.
  • Chloro-substituted phenyl group : Enhances chemical reactivity and biological interactions.

The unique combination of these structural features enhances its potential as an anticancer and antimicrobial agent.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Hantzsch thiazole synthesis : A common method for creating thiazole derivatives.
  • Modification techniques : Allowing for the enhancement of biological properties through structural changes.

These methods facilitate the efficient production of this compound while enabling further modifications to improve its activity.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazoles often exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates potent activity against various cancer cell lines. For example:

  • Prostate Cancer : One derivative showed the most potent effect on prostate cancer cells among several tested compounds.

The structure-activity relationship (SAR) analysis reveals that specific substitutions on the phenyl ring significantly influence anticancer efficacy. For instance, the presence of electron-donating groups like methyl or chloro at strategic positions enhances cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that similar thiazole-based compounds possess antibacterial activity against various pathogens. The mechanism often involves inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is critical in bacterial growth and survival .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against prostate cancer cell lines with IC50 values indicating potent activity.
Study 2Evaluated antimicrobial effects against Mycobacterium tuberculosis, with some derivatives showing MIC values as low as 3.125 μg/mL .
Study 3Analyzed structure-activity relationships revealing that specific substitutions enhance both anticancer and antimicrobial activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide and its analogs?

  • Methodological Answer : The core imidazo[2,1-b]thiazole scaffold is typically synthesized via condensation reactions of substituted thiazole precursors with carboxamide derivatives. For example:

Intermediate preparation : Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is brominated using N-bromosuccinimide (NBS) to introduce a reactive bromomethyl group .

Amide coupling : The brominated intermediate reacts with amines (e.g., 3-chloro-2-methylaniline) under nucleophilic substitution or Buchwald-Hartwig conditions to form the carboxamide .

  • Characterization : Confirm purity via HPLC (>95%) and structure via 1H^1H/13C^{13}C NMR and HRMS. For example, ND-11543 (a structural analog) showed 1H^1H NMR peaks at δ 2.45 (s, 3H, CH3_3) and δ 7.25–7.40 (m, aromatic protons) .

Q. What are the primary biological targets and mechanisms of action for this compound class?

  • Methodological Answer :

  • Target identification : Imidazo[2,1-b]thiazole-5-carboxamides inhibit Mycobacterium tuberculosis growth by targeting the QcrB subunit of the cytochrome bc1_1 complex, disrupting bacterial respiration .
  • Activity assessment :
  • In vitro : Measure minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv (e.g., ND-11543: MIC = 0.0625–2.5 µM) .
  • In vivo : Use chronic murine TB models to evaluate bacterial load reduction in lungs (e.g., ND-11543 reduced CFU by 1.5 log10_{10} after 4 weeks at 200 mg/kg) .

Advanced Research Questions

Q. How can researchers optimize metabolic stability and pharmacokinetic (PK) properties of this compound?

  • Methodological Answer :

  • Metabolic profiling : Use human liver microsomes to assess CYP450-mediated degradation. For ND-11543, intrinsic clearance (Clint_\text{int}) was 12 µL/min/mg, indicating moderate stability .
  • PK enhancement : Co-administer CYP inhibitors (e.g., 1-aminobenzotriazole, ABT) in rodent models to prolong half-life (>24 hours observed for ND-11543) .
  • Table: Key PK Parameters for ND-11543 :
ParameterValue
AUC024h_{0-24h}>11,700 ng·hr/mL
Half-life (t1/2t_{1/2})>24 hours
Protein binding98% (human plasma)

Q. How to address contradictory efficacy data between in vitro and in vivo models?

  • Methodological Answer :

  • Hypothesis testing : If in vitro potency (e.g., MIC = 0.0625 µM) does not translate to in vivo efficacy, evaluate:

Bioavailability : Measure plasma exposure (Cmax_\text{max}, AUC) and tissue penetration via LC-MS .

Resistance mechanisms : Perform whole-genome sequencing of post-treatment bacterial isolates to identify mutations in QcrB .

  • Case study : ND-11543 showed no exposure-efficacy correlation in mice, suggesting off-target effects or host-mediated responses. Validate via transcriptomic profiling of infected tissues .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of this scaffold?

  • Methodological Answer :

  • Core modifications :

Substituent variation : Replace the 3-chloro-2-methylphenyl group with fluorinated or heteroaromatic amines (e.g., ND-11564 with 4-(3-trifluoromethylphenoxy)benzyl group showed improved MIC) .

Scaffold hopping : Test imidazo[2,1-b]thiazole-5-carbohydrazides (e.g., anti-breast cancer analogs with IC50_{50} = 8.38–11.67 µM against MCF-7 cells) .

  • Computational tools : Perform molecular docking to predict binding to QcrB (PDB: 5ZQK) or VEGFR-2 (for oncology applications) .

Data Contradiction Analysis

Q. How to resolve discrepancies in cytotoxicity profiles across cell lines?

  • Methodological Answer :

  • Selectivity screening : Compare cytotoxicity in mammalian vs. bacterial cells (e.g., ND-11543 had CC50_{50} >50 µM in HepG2 cells vs. MIC = 0.0625 µM in M. tuberculosis) .
  • Mechanistic studies : Use RNA-seq to identify off-target pathways (e.g., mitochondrial toxicity in eukaryotic cells) .

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